N'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide
Description
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a benzenesulfonyl group and a trifluoroethanimidamide moiety, suggests potential for various chemical and biological activities.
Properties
Molecular Formula |
C16H15F3N2O3S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N//'-(benzenesulfonyl)-N-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide |
InChI |
InChI=1S/C16H15F3N2O3S/c1-2-24-13-10-8-12(9-11-13)20-15(16(17,18)19)21-25(22,23)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,20,21) |
InChI Key |
CBPKJGJDILVQPA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C(F)(F)F |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide typically involves the reaction of benzenesulfonyl chloride with 4-ethoxyaniline in the presence of a base, followed by the introduction of the trifluoroethanimidamide group. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: Triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Batch or continuous flow reactors: To ensure consistent product quality and yield.
Purification steps: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide can undergo various chemical reactions, including:
Oxidation: The benzenesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or palladium on carbon.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation products: Sulfone derivatives.
Reduction products: Amines.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a potential antimicrobial or enzyme inhibitor.
Medicine: Potential use in drug development for its antimicrobial properties.
Industry: As a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide would depend on its specific application. For example:
Antimicrobial activity: It may inhibit bacterial enzymes by mimicking the structure of natural substrates.
Enzyme inhibition: It may bind to the active site of enzymes, preventing substrate binding and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-N’-(4-methoxyphenyl)-2,2,2-trifluoroethanimidamide
- N-(benzenesulfonyl)-N’-(4-chlorophenyl)-2,2,2-trifluoroethanimidamide
Uniqueness
N-(benzenesulfonyl)-N’-(4-ethoxyphenyl)-2,2,2-trifluoroethanimidamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
